2,2'-(Anthracene-2,6-diyl)diacetonitrile

Description

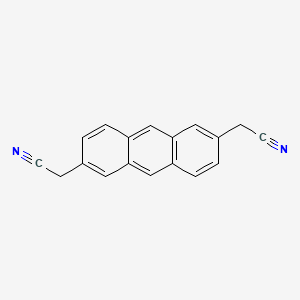

2,2'-(Anthracene-2,6-diyl)diacetonitrile is a nitrile-functionalized anthracene derivative characterized by two acetonitrile groups substituted at the 2,6-positions of the anthracene core. Anthracene derivatives are widely studied for their optoelectronic properties due to their extended π-conjugation, which enhances charge transport and light absorption. The acetonitrile groups likely contribute to solubility in polar solvents and reactivity in cross-coupling reactions, making this compound relevant in organic electronics and polymer synthesis .

Properties

Molecular Formula |

C18H12N2 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile |

InChI |

InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2 |

InChI Key |

DUMAEJNYQAPDOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used under basic or acidic conditions

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Primary amines.

Substitution: Substituted anthracene derivatives

Scientific Research Applications

2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.

Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2,2'-(Anthracene-2,6-diyl)diacetonitrile, differing primarily in aromatic cores or substituents:

Key Observations :

- Aromatic Core Influence : The anthracene core in the target compound provides broader π-conjugation compared to phenyl or thiophene-based analogs, enhancing absorption in the visible spectrum and charge mobility .

- Substituent Effects : Dichloro or methyl substituents (e.g., in ’s 2,2'-(5-methyl-1,3-phenylene)diacetonitrile) reduce reactivity but improve thermal stability, whereas nitrile groups increase polarity and facilitate electron-withdrawing behavior .

Electronic and Optoelectronic Properties

- Computational Insights : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (), predict that anthracene-based nitriles exhibit lower HOMO-LUMO gaps (~2.5–3.0 eV) than phenylacetonitriles (~3.5–4.0 eV), favoring use in light-emitting diodes .

- Experimental Data : BDT-2T-ID () achieves power conversion efficiencies >10% in solar cells, whereas anthracene derivatives may prioritize luminescence efficiency due to rigid, planar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.